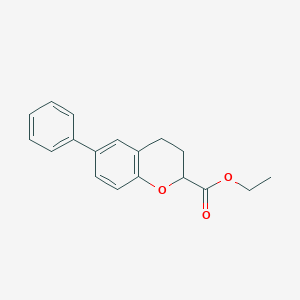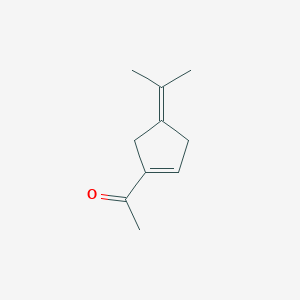![molecular formula C12H21NO4 B14624134 Diethyl 2-[(tert-butylamino)methylidene]propanedioate CAS No. 55274-89-0](/img/structure/B14624134.png)
Diethyl 2-[(tert-butylamino)methylidene]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-[(tert-butylamino)methylidene]propanedioate is a chemical compound known for its unique structure and reactivity. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2-[(tert-butylamino)methylidene]propanedioate can be synthesized through the alkylation of enolate ions. . The reaction proceeds through the formation of an enolate ion, which then reacts with tert-butylamine to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-[(tert-butylamino)methylidene]propanedioate undergoes various chemical reactions, including:
Alkylation: The compound can undergo alkylation reactions with alkyl halides to form substituted products.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to form carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted monocarboxylic acids.
Common Reagents and Conditions
Alkylation: Alkyl halides and bases such as sodium ethoxide in ethanol.
Hydrolysis: Acidic or basic aqueous solutions.
Decarboxylation: Heating in the presence of a catalyst.
Major Products
The major products formed from these reactions include substituted malonates, carboxylic acids, and monocarboxylic acids.
Aplicaciones Científicas De Investigación
Diethyl 2-[(tert-butylamino)methylidene]propanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl 2-[(tert-butylamino)methylidene]propanedioate involves its reactivity as an enolate ion. The compound can act as a nucleophile, attacking electrophilic centers in various reactions. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A precursor in the synthesis of diethyl 2-[(tert-butylamino)methylidene]propanedioate.
Dimethyl malonate: Similar structure but with methyl groups instead of ethyl groups.
Ethyl acetoacetate: Another commonly used compound in organic synthesis with similar reactivity.
Uniqueness
This compound is unique due to its tert-butylamino group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it valuable in specific synthetic applications and research areas .
Propiedades
Número CAS |
55274-89-0 |
|---|---|
Fórmula molecular |
C12H21NO4 |
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
diethyl 2-[(tert-butylamino)methylidene]propanedioate |
InChI |
InChI=1S/C12H21NO4/c1-6-16-10(14)9(11(15)17-7-2)8-13-12(3,4)5/h8,13H,6-7H2,1-5H3 |
Clave InChI |
BLWUJBOCRSJNMT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CNC(C)(C)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


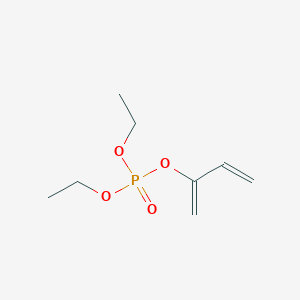
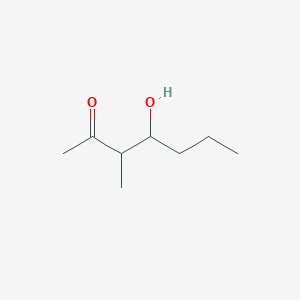

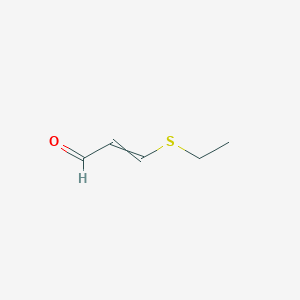
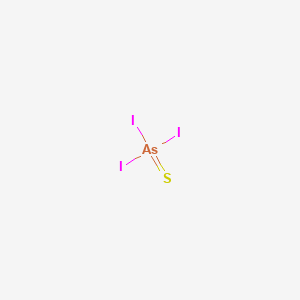


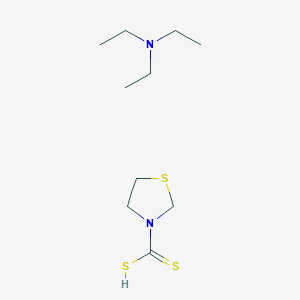
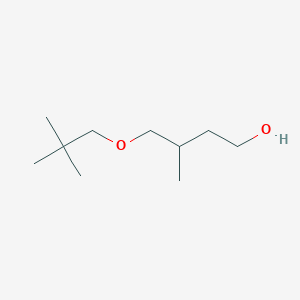
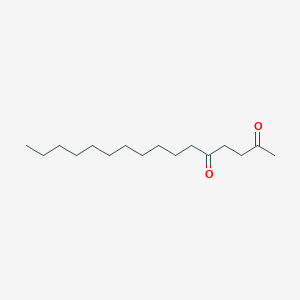
![4,4'-[(E)-Diazenediyl]bis(tetrafluoropyridine)](/img/structure/B14624124.png)

